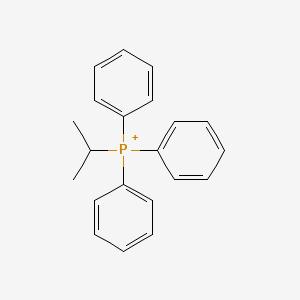

Isopropyltriphenylphosphonium

説明

Isopropyltriphenylphosphonium (ITPP) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one isopropyl group. Commonly encountered as halide salts (e.g., bromide or iodide), ITPP is widely used in organic synthesis, particularly in Wittig reactions for alkene formation . Its structure combines steric bulk from the isopropyl group with the electronic effects of phenyl rings, influencing reactivity and stability. Key physical properties include a melting point (M.P.) of 149–151 °C for the bromide and 194–197 °C for the iodide , with a molecular weight of 432.28 g/mol for the iodide (C₂₁H₂₂IP) .

特性

分子式 |

C21H22P+ |

|---|---|

分子量 |

305.4 g/mol |

IUPAC名 |

triphenyl(propan-2-yl)phosphanium |

InChI |

InChI=1S/C21H22P/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3/q+1 |

InChIキー |

PXIMQGSMXJFQOF-UHFFFAOYSA-N |

正規SMILES |

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Structural and Crystallographic Features

- Bond Lengths and Geometry :

- In ITPP bromide, the C–P bond length for the isopropyl group (1.818 Å) is longer than phenyl C–P bonds (1.789–1.806 Å), reflecting weaker Csp³–Psp³ bonding compared to Csp²–Psp³ in phenyl groups .

- Tetraphenylphosphonium bromide has uniform C–P bond lengths (1.801 Å), lacking steric variation from alkyl substituents .

- Coordination Chemistry :

Table 2: Structural Parameters

Physical and Chemical Properties

- Melting Points :

- Hygroscopicity : ITPP iodide is less hygroscopic than 3-pentyltriphenylphosphonium bromide, which requires careful handling .

準備方法

Direct Alkylation with Isopropyl Halides

The most widely reported method involves the quaternization of triphenylphosphine (PPh₃) with isopropyl halides (X = I, Br) under anhydrous conditions. For example, [MePPh₃]I synthesis employs a sealed-tube reaction between PPh₃ and 2-iodopropane at 433 K (160°C) for 48 hours, yielding colorless crystalline products. Key parameters include:

This method’s simplicity is offset by long reaction times and energy intensity, making it less suitable for large-scale production.

Ion Exchange Templated Synthesis

Hydroxide Intermediate Generation

A scalable approach involves synthesizing the hydroxide salt ([iPrPPh₃]OH) via ion exchange, followed by metathesis with borate anions. For instance, [iPrPPh₃][B₅O₆(OH)₄]·3.5H₂O is prepared by treating [iPrPPh₃]I with Dowex 550A (OH⁻ form) in aqueous methanol, followed by addition of boric acid (B(OH)₃). Critical steps include:

-

Ion Exchange : 24-hour stirring with resin ensures complete iodide-to-hydroxide conversion.

-

Borate Incorporation : Excess B(OH)₃ (5 eq.) drives pentaborate(1-) anion formation under basic conditions (pH > 9).

-

Crystallization : Slow evaporation yields layered crystals stabilized by H-bonding and π-stacking interactions.

This method achieves 73–98% yields and enables precise control over anion composition, which is vital for materials science applications.

Industrial-Scale Ylide Intermediate Preparation

Base-Mediated Ylide Formation

Patent CN114456064A details optimized protocols for generating this compound ylides, a key step in caronic anhydride synthesis. The phosphonium bromide precursor is deprotonated using strong bases under varied conditions:

| Base | Solvent | Temperature Range | Yield |

|---|---|---|---|

| 30% NaOMe/MeOH | THF | 30–60°C | 85–90% |

| 1M LiHMDS | THF | -10–25°C | 92–95% |

| 30% NaOH | Methyl tert-butyl ether | 0–50°C | 78–82% |

Key findings:

-

Lithium Bases : LiHMDS in THF at low temperatures (-10°C) maximizes ylide stability and minimizes side reactions.

-

Solvent Choice : Polar aprotic solvents (THF) enhance base solubility, while ethers improve phase separation during workup.

-

Scalability : Continuous flow systems are suggested for >100 kg batches to maintain temperature control.

Thermal and Spectroscopic Characterization

Validation of Synthetic Success

Post-synthesis characterization ensures structural fidelity and purity:

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 194°C for [iPrPPh₃]I correlates with reported melting points.

-

NMR Spectroscopy :

-

HPLC : Purity >98% is achievable via recrystallization from ethanol/water mixtures.

Challenges and Optimization Strategies

Moisture Sensitivity

This compound salts are hygroscopic, necessitating strict anhydrous conditions during synthesis and storage. Patent data recommend molecular sieves or vacuum-drying at 110°C for 24 hours to achieve <0.1% water content.

Q & A

Q. How can researchers validate the absence of toxic byproducts in this compound-based reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。